1-Methyl-1-(3-methylisoxazol-5-yl)urea

Description

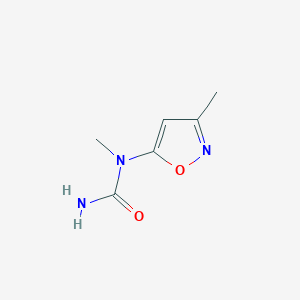

Structure

3D Structure

Properties

CAS No. |

50589-85-0 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1-methyl-1-(3-methyl-1,2-oxazol-5-yl)urea |

InChI |

InChI=1S/C6H9N3O2/c1-4-3-5(11-8-4)9(2)6(7)10/h3H,1-2H3,(H2,7,10) |

InChI Key |

OSUKAHBZBNLKQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)N(C)C(=O)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 1 Methyl 1 3 Methylisoxazol 5 Yl Urea Analogues

Spectroscopic Analyses for Molecular Architecture Determination

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. However, specific data for 1-Methyl-1-(3-methylisoxazol-5-yl)urea is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. A complete analysis would require ¹H and ¹³C NMR data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the methyl group attached to the urea (B33335) nitrogen, the methyl group on the isoxazole (B147169) ring, and the hydrogen atom on the isoxazole ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the urea, and the carbons of the isoxazole ring and the methyl groups.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) of the urea, N-H stretching and bending vibrations, C-N stretching, and vibrations associated with the isoxazole ring. A precise table of vibrational frequencies is contingent on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula. The analysis would reveal the molecular ion peak corresponding to the mass of this compound and various fragment ions, which would offer insights into the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum for this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the isoxazole ring and the urea moiety. This information helps to understand the electronic properties of the compound.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies of Isoxazolyl Urea Derivatives

While general studies on isoxazolyl urea derivatives exist, no specific single-crystal X-ray diffraction data for this compound has been found. Such a study would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This would offer an unambiguous confirmation of the compound's connectivity and conformation.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of isoxazole-containing compounds is often governed by a network of weak intermolecular interactions, including hydrogen bonds and van der Waals forces. In analogues, molecules are frequently linked into complex three-dimensional networks. For instance, in the crystal structure of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, molecules are interconnected through C—H⋯O hydrogen bonds, forming a robust 3D structure. nih.gov Similarly, in other derivatives, N—H⋯O and C—H⋯O hydrogen bonds are pivotal in creating supramolecular assemblies like chains and dimers.

The urea functionality is a potent hydrogen bond donor and acceptor, significantly influencing the crystal packing. The N-H groups of the urea can form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen on neighboring molecules. nih.gov In many urea derivatives, these interactions lead to the formation of well-defined motifs, such as centrosymmetric dimers through N—H⋯O hydrogen bonds. The presence of both the urea and isoxazole moieties in this compound suggests a high propensity for forming a rich network of hydrogen bonds, likely involving the urea's N-H and carbonyl oxygen, as well as the isoxazole's nitrogen and oxygen atoms.

Hirshfeld Surface Analysis for Non-Covalent Interaction Profiling

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Quantitative Analysis of Hydrogen Bonding and van der Waals Interactions

For isoxazole derivatives, Hirshfeld surface analysis commonly reveals the dominance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.govmdpi.com For example, in one studied analogue, these interactions accounted for 53.6%, 20.8%, and 17.7% of the total Hirshfeld surface, respectively. nih.gov The presence of strong hydrogen bond donors and acceptors in urea-containing compounds is reflected in the significant contribution of O⋯H/H⋯O and N⋯H/H⋯N contacts to the Hirshfeld surface. mdpi.comnih.gov

A quantitative breakdown of intermolecular contacts for analogous structures is often presented in a data table:

| Intermolecular Contact | Contribution (%) in a representative Isoxazole Analogue nih.gov | Contribution (%) in a representative Urea Analogue nih.gov |

| H···H | 53.6 | 29.0 |

| C···H/H···C | 20.8 | 20.3 |

| O···H/H···O | 17.7 | 39.1 |

| N···H/H···N | 4.5 | - |

| C···C | 1.7 | - |

| S···H/H···S | - | 35.3 |

Elucidation of Intermolecular Packing Motifs

The combination of crystal packing analysis and Hirshfeld surface visualization allows for the detailed elucidation of recurring packing motifs. In many urea derivatives, the formation of hydrogen-bonded dimers is a common feature. These dimers can then be further interconnected through other weak interactions to form more extended structures like chains or sheets.

Theoretical and Computational Investigations on 1 Methyl 1 3 Methylisoxazol 5 Yl Urea

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, for 1-Methyl-1-(3-methylisoxazol-5-yl)urea.

One study employed the B3LYP functional with a 6-31G(d,p) basis set to perform these geometry optimizations. The calculations focused on key structural parameters, such as the bond lengths and dihedral angles, which define the molecule's shape. For instance, the dihedral angle C1-N2-C3-N4, which describes the twist in the urea (B33335) backbone, was calculated to be -179.9 degrees, indicating a nearly planar arrangement of these atoms. This planarity suggests a degree of electronic delocalization across the urea moiety.

Table 1: Selected Optimized Geometrical Parameters for this compound The data in this table is based on DFT calculations from a cited study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Dihedral Angle | C1 | N2 | C3 | N4 | -179.9° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO and LUMO energies were calculated using DFT. The HOMO was found to be primarily located on the isoxazole (B147169) ring and the adjacent nitrogen atom, while the LUMO was distributed across the urea group's carbonyl function (C=O). This distribution suggests that the isoxazole ring is the most probable site for electrophilic attack, whereas the carbonyl carbon is a likely site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies The data in this table is based on DFT calculations from a cited study.

| Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.25048 | -6.816 |

| LUMO | -0.01579 | -0.430 |

| Energy Gap (ΔE) | 0.23469 | 6.386 |

A large energy gap, such as the 6.386 eV calculated for this molecule, signifies high stability and low reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in identifying regions that are rich or deficient in electrons, which are crucial for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole ring. These areas are the most likely sites to be attacked by electrophiles. Conversely, the most positive potential is found around the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the different shapes a molecule can adopt and how it moves over time.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers. The most stable conformer is the one with the lowest energy. Computational studies have shown that the preferred conformation of this molecule is characterized by the near-planar arrangement of the urea group, as indicated by the dihedral angle discussed in the DFT analysis. This planarity is likely stabilized by resonance effects within the urea moiety.

Tautomerism and Isomerism Studies of Isoxazolyl Urea Derivatives

While specific experimental or computational studies on the tautomerism and isomerism of this compound are not extensively documented in the literature, the behavior of its constituent functional groups—the isoxazole ring and the substituted urea moiety—allows for theoretical predictions of its potential isomeric and tautomeric forms.

Tautomerism:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, two primary forms of tautomerism can be considered:

Amide-Imidic Acid Tautomerism: The urea functional group can exhibit tautomerism where a proton migrates from a nitrogen atom to the carbonyl oxygen, forming an imidic acid. This results in an equilibrium between the amide (lactam) and imidic acid (lactim) forms. For this compound, this would involve the N-H proton. Generally, the amide form is significantly more stable and therefore the predominant species.

Ring-Chain Tautomerism and Isoxazole Ring Tautomerism: Isoxazole derivatives can undergo ring-chain tautomerism, although this is less common for simple substituted isoxazoles. More relevant is the potential for prototropic tautomerism within the isoxazole ring itself, particularly if substituents allow for it. However, in 5-amino substituted isoxazoles, the equilibrium typically favors the amino form over the imino form. Given the N-substituted urea at the 5-position, the electronic structure strongly favors the depicted form. Theoretical studies on related isoxazolone systems have shown that the keto tautomer is generally the most stable isomer in the gas phase. researchgate.net

A theoretical investigation into the tautomerism of isoxazolone, a related heterocyclic compound, revealed that the C-H tautomer is the most stable and energetically favored form. nih.gov This suggests that for this compound, the existing structure is likely the most stable tautomer.

Isomerism:

Isomerism in this compound would primarily be dictated by the rotational barriers around the single bonds, leading to different conformers.

cis-trans Isomerism: The C-N bonds of the urea moiety have a partial double bond character due to resonance, which restricts rotation and can lead to cis and trans isomers. In N,N'-disubstituted ureas, a clear preference for the trans conformation is generally observed. researchgate.net For this compound, which is a trisubstituted urea, rotational isomerism around the C-N bonds is expected. The relative orientation of the methyl group and the isoxazole ring with respect to the carbonyl group can lead to different stable conformers. Computational studies on other substituted ureas have shown that the energy barrier for isomerization between cis and trans states can be significant. nih.gov The specific substitution pattern and potential for intramolecular hydrogen bonding can influence the conformational preferences. researchgate.netnih.gov For instance, studies have shown that intramolecular hydrogen bonding can stabilize the cis-trans conformation in certain urea derivatives. researchgate.net

The potential tautomeric and isomeric forms of this compound are summarized in the table below.

| Type of Isomerism | Potential Isomers/Tautomers of this compound | Predominant Form |

| Tautomerism | Amide Form (keto) and Imidic Acid Form (enol-like) | Amide Form |

| Amino-isoxazole Form and Imino-isoxazoline Form | Amino-isoxazole Form | |

| Isomerism | Rotational isomers (cis/trans with respect to the C-N bonds) | trans conformer likely favored |

Non-Linear Optical (NLO) Properties Theoretical Prediction for Isoxazolyl Urea Scaffolds

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. inoe.ro Theoretical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of new organic molecules. nih.gov The key parameter for second-order NLO materials is the first hyperpolarizability (β). Urea is a well-known NLO material and is often used as a reference compound in computational studies. inoe.ronih.gov

The NLO properties of molecules are strongly dependent on intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, often through a π-conjugated system. nih.gov In the case of isoxazolyl urea scaffolds, the urea moiety and the isoxazole ring can act as donor and acceptor components.

Computational studies on various organic molecules have shown that the presence of heterocyclic rings and urea-like structures can lead to significant NLO responses. For example, theoretical investigations of amido alcohols have demonstrated that these molecules can possess larger NLO properties than urea. inoe.ro Similarly, studies on chromene derivatives have highlighted the potential of π-conjugated heterocyclic systems for NLO applications. nih.gov Research on fused-triazine derivatives also indicates that molecules with non-coplanar structures can exhibit substantial NLO characteristics. nih.gov

For an isoxazolyl urea scaffold like this compound, the isoxazole ring can act as an electron-withdrawing group, while the urea moiety can have electron-donating character. The presence of the methyl groups will also influence the electronic properties. DFT calculations would be necessary to quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this specific molecule.

The table below presents a hypothetical comparison of the calculated NLO properties of this compound with the standard reference, urea, and other related heterocyclic compounds, based on general trends observed in the literature. The values for the target compound are illustrative and would require specific DFT calculations to be confirmed.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Urea (Reference) | ~1.7 journaleras.com | ~3.8 nih.gov | ~0.4 journaleras.com |

| 5-(Trifluoromethyl)pyridine-2-thiol | >1.7 journaleras.com | 14.6 journaleras.com | 80 times that of urea journaleras.com |

| Fused-Triazine Derivative 1 | 2.76 nih.gov | 6.09 nih.gov | - |

| Fused-Triazine Derivative 2 | 6.96 nih.gov | 10.75 nih.gov | - |

| This compound (Predicted) | > 2.0 | > 5.0 | Potentially > Urea |

Note: The values for this compound are predictive and based on trends for similar structures. Actual values would need to be determined through specific computational studies.

Theoretical studies suggest that the combination of the isoxazole ring with the urea scaffold could lead to a molecule with a significant NLO response, potentially larger than that of urea itself. The non-planar structure and the potential for intramolecular charge transfer are key factors that would contribute to its NLO properties.

Mechanistic Studies of Chemical Transformations Involving 1 Methyl 1 3 Methylisoxazol 5 Yl Urea

Reaction Pathway Elucidation for Synthetic Processes

The synthesis of 1-Methyl-1-(3-methylisoxazol-5-yl)urea requires the construction of the 3-methylisoxazole (B1582632) core followed by the formation of the N-methylurea substituent at the 5-position. The elucidation of these reaction pathways involves identifying key intermediates and understanding the mechanisms of bond formation.

The formation of the isoxazole (B147169) ring is a critical step, often proceeding through the condensation of readily available starting materials. A common route to substituted isoxazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For the synthesis of the 3-methylisoxazol-5-amine precursor, a plausible pathway involves the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride. nih.gov The initial step is a nucleophilic attack by the amine group of hydroxylamine on a carbonyl center of the ethyl acetoacetate to form an oxime intermediate. nih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring.

Another established route involves starting with ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong base to form acetoacetonitrile. google.com This intermediate can then be reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closing reaction with hydroxylamine under basic conditions to yield 3-amino-5-methylisoxazole (B124983). google.com This method avoids certain hazardous reagents and the formation of isomeric byproducts. google.com

The transformation of the isoxazole ring itself can also be a key part of the synthetic pathway. It has been shown that 3-substituted or 3,4-disubstituted 5-amino-isoxazoles can decompose upon treatment with aromatic amines. rsc.org Mechanistic studies suggest that this decomposition proceeds through the formation of a 1-azirine intermediate, which then reacts further to form ureas. rsc.org This reactivity highlights the isoxazole ring not just as a stable core but also as a reactive intermediate capable of rearrangement to form different heterocyclic structures.

| Intermediate | Precursors | Reaction Type | Ref. |

| Oxime Intermediate | Ethyl acetoacetate, Hydroxylamine hydrochloride | Condensation | nih.gov |

| Acetoacetonitrile | Ethyl acetate, Acetonitrile | Claisen condensation | google.com |

| Hydrazone Intermediate | Acetoacetonitrile, p-Toluenesulfonyl hydrazide | Condensation | google.com |

| 1-Azirine Intermediate | 5-Amino-isoxazole, Aromatic amine | Ring decomposition/rearrangement | rsc.org |

The formation of the urea (B33335) linkage is a well-studied transformation in organic synthesis, with several mechanistic pathways available. A prevalent method involves the generation of an isocyanate intermediate, which is then trapped by an amine. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an isocyanate derived from 5-amino-3-methylisoxazole (B44965) with methylamine, or the reaction of 5-amino-3-methylisoxazole with methyl isocyanate.

The isocyanate intermediate can be generated in situ from various functional groups. The Curtius rearrangement of an acyl azide (B81097) is a common method. organic-chemistry.org Alternatively, the Hofmann rearrangement of a primary amide, such as 5-methylisoxazole-3-carboxamide, can produce the required isocyanate. organic-chemistry.org A direct and convenient reaction involves treating a primary amide with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceeds through an in situ Hofmann rearrangement. organic-chemistry.org Phosgenation, the reaction of an amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547), is another route that proceeds via an isocyanate or carbamoyl (B1232498) chloride intermediate. wikipedia.orgresearchgate.net The reaction of 5-amino-3-methylisoxazole with phosgene would generate an isocyanate that subsequently reacts with methylamine. wikipedia.org

Unsymmetrical ureas can be synthesized by the condensation of isocyanates with amines. wikipedia.org This provides a direct route where either 5-amino-3-methylisoxazole reacts with methyl isocyanate or an isocyanate derived from the isoxazole reacts with methylamine. wikipedia.org

| Reaction Name | Precursor | Intermediate | Reagents | Ref. |

| Curtius Rearrangement | Acyl azide | Isocyanate | Heat or photolysis | organic-chemistry.org |

| Hofmann Rearrangement | Primary amide | Isocyanate | Phenyliodine diacetate, NH₃ | organic-chemistry.org |

| Phosgenation | Amine | Isocyanate/Carbamoyl chloride | Phosgene (COCl₂) | wikipedia.org |

| Isocyanate Condensation | Amine, Isocyanate | - | Direct reaction | wikipedia.org |

Reactivity Studies of the Isoxazole Moiety in Urea Conjugates

The isoxazole ring is an aromatic heterocycle, but it possesses a weak N-O bond that imparts unique reactivity. mdpi.com This allows the isoxazole to serve as a stable scaffold for functionalization or as a latent reactive group that can undergo ring-opening and rearrangement reactions. mdpi.comresearchgate.net

The stability of the isoxazole ring system generally allows for the derivatization of its substituents without disrupting the core structure. mdpi.com This makes it a useful building block in medicinal and organic chemistry. mdpi.com Functionalization can be achieved through various methods, including condensation, cyclomerization, or cycloaddition reactions to build upon the core structure. mdpi.com For instance, the introduction of different groups onto the isoxazole ring can be used to modulate the properties of the final molecule. mdpi.com While direct functionalization of the isoxazole ring C-H bonds is challenging, derivatization of substituents attached to the ring is a common strategy.

The weak N-O bond in the isoxazole ring can be cleaved under certain reaction conditions, making it a valuable precursor for the synthesis of other heterocycles. mdpi.comresearchgate.net This reactivity is exploited in annulation reactions, where the isoxazole ring opens and then re-closes to form a new ring system. Transition metal catalysis has been shown to mediate the ring-opening of isoxazoles, leading to ring-closing cascade mechanisms that can afford functionalized pyrroles and isoquinolines in good yields under mild conditions. researchgate.net

Furthermore, the decomposition of 5-amino-isoxazoles in the presence of amines to form ureas proceeds through the formation of a transient 1-azirine heterocycle, demonstrating a pathway where the isoxazole ring rearranges to form a completely different heterocyclic intermediate. rsc.org This type of transformation underscores the utility of isoxazoles as synthetic precursors for structurally diverse molecules. researchgate.net

| Reaction Type | Reagents/Catalysts | Resulting Heterocycle | Ref. |

| Ring Opening/Closing Cascade | Transition Metals (e.g., Au) | Pyrroles, Isoquinolines | researchgate.net |

| Ring Decomposition/Rearrangement | Aromatic Amines | 1-Azirine (intermediate) | rsc.org |

| Azole-Azole Rearrangement | - | Functionally substituted furazans | thieme-connect.de |

Reactivity Studies of the Urea Moiety

The urea moiety [-NH-C(O)-NH-] is a critical functional group that significantly influences the chemical and physical properties of the molecule. Its reactivity is dominated by its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature makes the urea group an ideal structure for forming strong and directional intermolecular hydrogen bonds. nih.govnih.gov

In the context of biological systems, the urea moiety can mimic the transition state of enzymatic reactions, establishing strong hydrogen bonding interactions with amino acid residues like aspartate and tyrosine. nih.gov The planarity and hydrogen bonding capacity of the urea linker are often crucial for the alignment and interaction of the molecule with its target. nih.gov

The urea group can also engage in intramolecular hydrogen bonding, which can influence the molecule's conformation, permeability, and solubility by forming a transient, pseudo-ring structure. nih.gov Furthermore, the urea moiety is subject to metabolic transformations. For example, N-dealkylation of the urea nitrogen is a known metabolic pathway, which would convert this compound into its desmethyl derivative. nih.gov The reactivity of the urea group is therefore central to its role as a structural and interactive element in chemical and biological contexts.

Oxidation and Reduction Pathways of the Urea Linkage

There is no specific information available in the surveyed literature regarding the oxidation and reduction pathways of the urea linkage in this compound. Mechanistic studies detailing the conditions, reagents, products, and proposed intermediates for such transformations on this specific molecule have not been reported.

While the urea functional group is generally stable to a range of oxidizing and reducing agents, specific studies on this compound would be necessary to determine its reactivity profile. Factors such as the electronic influence of the methyl and isoxazole substituents would play a crucial role in determining the feasibility and outcome of any such reactions.

Table 1: Hypothetical Oxidation/Reduction Reactions of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Reaction Type | Reagent | Potential Products | Mechanistic Notes |

| Oxidation | e.g., Peroxy acids | N-Oxides, degradation products | No data available. |

| Reduction | e.g., Catalytic Hydrogenation | Ring-opened products, amines | No data available. |

Nucleophilic and Electrophilic Substitution Reactions at the Urea Group

Similarly, there is a lack of published research on the nucleophilic and electrophilic substitution reactions occurring at the urea group of this compound. The urea moiety contains both nucleophilic (nitrogen atoms) and potentially electrophilic (carbonyl carbon) centers. However, their reactivity in this specific molecular context has not been explored.

In related chemistries, ureas can undergo N-alkylation or N-acylation (nucleophilic attack by the nitrogen) or react with strong nucleophiles at the carbonyl carbon. The isoxazole ring itself can also influence the reactivity of the urea group through its electronic properties. Without experimental data, any discussion of reaction mechanisms remains speculative.

Table 2: Hypothetical Substitution Reactions of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Reaction Type | Reagent | Potential Products | Mechanistic Notes |

| Nucleophilic Substitution (at Carbonyl) | e.g., Strong base, heat | Amine and isocyanate derivatives | No data available. |

| Electrophilic Substitution (at Nitrogen) | e.g., Alkyl halides, acyl chlorides | N-substituted ureas | No data available. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.